D-alanyl-D-alanine (D-Ala-D-Ala) is a dipeptide composed of two D-alanine residues. It is a key component of peptidoglycan, a polymer forming the cell wall of most bacteria []. It is involved in the final stages of peptidoglycan synthesis, where it serves as a substrate for transpeptidases, enzymes responsible for cross-linking peptidoglycan strands []. This cross-linking is crucial for the stability and integrity of the bacterial cell wall [].
D-Ala-D-Ala is also a target for various antibiotics, including the glycopeptides (e.g., vancomycin) and β-lactams (e.g., penicillin) [, , ]. These antibiotics exert their antibacterial activity by binding to D-Ala-D-Ala, thereby interfering with the transpeptidation reaction and disrupting cell wall synthesis [, , ].
Development of novel antibiotics: As antibiotic resistance continues to pose a significant threat to human health, research efforts are focused on developing new antibiotics that target D-Ala-D-Ala []. This includes the exploration of novel chemical scaffolds, the optimization of existing antibiotics to enhance their efficacy and overcome resistance mechanisms, and the development of combination therapies to target multiple steps in peptidoglycan synthesis [].
Understanding the evolution of antibiotic resistance: The emergence of antibiotic resistance, particularly vancomycin resistance, highlights the need for a deeper understanding of the mechanisms underlying resistance development []. Research focusing on the structure and function of vancomycin resistance proteins, which alter the D-Ala-D-Ala terminus of peptidoglycan precursors, is crucial for developing strategies to combat antibiotic resistance [].
Exploiting D-Ala-D-Ala for diagnostic applications: The specificity of D-Ala-D-Ala for bacterial enzymes and its association with bacterial growth and sporulation suggest its potential as a biomarker for bacterial infections [, ]. Further research could focus on developing sensitive and specific diagnostic tools based on the detection of D-Ala-D-Ala or its associated enzymes.
D-alanyl-D-alanine is primarily derived from the metabolism of D-alanine, an amino acid that exists in two enantiomeric forms: D and L. While L-alanine is more prevalent in proteins, D-alanine is synthesized through specific pathways in bacteria. The classification of D-alanyl-D-alanine falls under peptides and amino acids, specifically as a dipeptide.
D-alanyl-D-alanine can be synthesized through various methods:
The enzymatic synthesis typically requires:
The reaction proceeds with the formation of an acyl-enzyme intermediate followed by peptide bond formation, releasing adenosine diphosphate (ADP) and inorganic phosphate .
The molecular structure of D-alanyl-D-alanine consists of two D-alanine units linked by a peptide bond (–CO–NH–). The stereochemistry is crucial since it influences how the compound interacts with enzymes and receptors in bacterial cells.
The inhibition mechanism involves binding to the active site and altering the enzyme's conformation, which has implications for antibiotic development and resistance studies.
D-alanyl-D-alanine functions primarily as a substrate for peptidoglycan biosynthesis. The mechanism involves:
Relevant data indicate that its stability and reactivity are crucial for its role in bacterial physiology and antibiotic susceptibility .
D-alanyl-D-alanine is primarily used in:
D-Alanine-D-alanine ligase (Ddl) catalyzes the ATP-dependent condensation of two D-alanine molecules to form the dipeptide D-alanyl-D-alanine (D-Ala-D-Ala). This reaction occurs in two half-reactions: First, ATP activates the carboxyl group of the first D-alanine (D-Ala1) to form an acylphosphate intermediate. Second, the amino group of the second D-alanine (D-Ala2) attacks this intermediate, forming a tetrahedral transition state that collapses into D-Ala-D-Ala and inorganic phosphate [2] [7]. Kinetic studies reveal that Ddl exhibits a ter-ter mechanism, with strong dependence on monovalent cations (MVCs) like K⁺. For example, in Thermus thermophilus Ddl, K⁺ enhances catalytic efficiency (~20-fold) by reducing the Kₘ for D-Ala2 from 4,020 µM to 200 µM and optimizing ATP binding [2]. MVCs bind adjacent to the active site, altering charge distribution without inducing conformational changes (Table 1) [2].
Table 1: Kinetic Parameters of Ddl in Bacterial Species
Organism | Condition | Kₘ for D-Ala2 (µM) | kₐₜ (s⁻¹) | Activation Factor |
---|---|---|---|---|
Thermus thermophilus | No MVCs | 4,020 | 16.2 | 1.0 |
100 mM KCl | 200 | 15.0 | ~20 | |
Enterococcus faecalis | 10 mM KCl | Not reported | Increased | ~3 (Kₘ reduction) |
Streptococcus mutans | D-cycloserine | Elevated | Inhibited | N/A |
Ddl belongs to the ATP-grasp superfamily, characterized by a conserved fold that sandwiches ATP between two α+β domains. Each monomer comprises three domains: N-terminal (substrate binding), central (ATP grasp), and C-terminal (catalysis) [2] [7]. Structural studies of T. thermophilus Ddl reveal three catalytic loops (P-loop, Ω-loop, loop 3) that undergo sequential closure upon substrate binding. The Ω-loop encloses D-Ala1, while loop 3 seals the tetrahedral intermediate [2]. In pathogens like Streptococcus mutans (Smu.599 gene) and Enterococcus faecalis, Ddl isoforms share this core architecture but exhibit species-specific variations in substrate-binding pockets. For instance, S. mutans Ddl has a compact active site that accommodates D-cycloserine, an antibiotic mimicking D-alanine [1] [4].
D-Ala-D-Ala is incorporated into the peptidoglycan precursor Lipid II, where it forms the C-terminal dipeptide of the pentapeptide chain (MurNAc-pentapeptide-GlcNAc). This dipeptide is essential for cross-linking: During transpeptidation, penicillin-binding proteins (PBPs) cleave the terminal D-Ala, forming a peptide bond between the fourth residue (D-Ala) and adjacent stem peptides [3] [8]. Lipid II-embedded D-Ala-D-Ala also serves as a receptor for antibiotics like nisin, which uses it as a docking site to form membrane pores [8]. Mutations abolishing D-Ala-D-Ala synthesis (e.g., ddl knockouts) cause cell wall defects and osmotic lysis, underscoring its non-redundant role [1] [4].
Ddl exhibits stringent specificity for D-alanine, with negligible activity against L-enantiomers or other D-amino acids. This selectivity arises from stereospecific pockets: The D-Ala1 site has higher affinity (Kₘ = 16.2 µM in T. thermophilus) than D-Ala2 (Kₘ = 4,020 µM) [2] [7]. Pathogens exploit this specificity for resistance. Vancomycin-resistant enterococci replace D-Ala-D-Ala with D-Ala-D-lactate (D-Lac), reducing vancomycin affinity 1,000-fold. This remodeling requires auxiliary enzymes like vanX-encoded dipeptidases, which hydrolyze residual D-Ala-D-Ala to prevent its incorporation [3] [6]. Similarly, Lactobacillus plantarum intrinsically produces D-Ala-D-Lac using a dedicated ligase (DdlLp) and employs the dipeptidase Aad to eliminate D-Ala-D-Ala contaminants [6].
Inhibitors of D-Ala-D-Ala metabolism disrupt peptidoglycan integrity. D-Cycloserine (DCS), a structural analog of D-alanine, competitively inhibits alanine racemase and Ddl. In S. mutans and E. faecalis, DCS (50 µg/ml) blocks growth and biofilm formation by depleting D-Ala-D-Ala, though these effects are reversed by exogenous D-alanine [1] [4]. Second-generation agents like Oritavancin bind D-Ala-D-Ala and secondary sites (e.g., peptide crossbridges), retaining efficacy against vancomycin-resistant strains [3].
Table 2: Therapeutic Approaches Targeting D-Ala-D-Ala Metabolism
Target | Agent | Mechanism | Spectrum |
---|---|---|---|
Alanine racemase/Ddl | D-Cycloserine | Competitive inhibition | Broad-spectrum |
Lipid II–D-Ala-D-Ala | Vancomycin | Binds dipeptide, blocks transpeptidation | Gram-positive bacteria |
Lipid II (multi-site) | Oritavancin | Binds D-Ala-D-Ala + crossbridge | Vancomycin-resistant strains |
D-Ala-D-Ala dipeptidase | N/A | vanX inhibition (theoretical) | Vancomycin-resistant enterococci |
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